molecular formula C26H18FNO B12355878 (1-(4-fluorobenzyl)-1H-indol-3-yl-d5)(naphthalen-1-yl)methanone

(1-(4-fluorobenzyl)-1H-indol-3-yl-d5)(naphthalen-1-yl)methanone

Cat. No.: B12355878
M. Wt: 384.5 g/mol
InChI Key: VREQTLWJHFQLEX-NLKCTOQRSA-N
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Description

(1-(4-Fluorobenzyl)-1H-indol-3-yl-d5)(naphthalen-1-yl)methanone is a synthetic cannabinoid receptor agonist (SCRA) featuring a deuterated 4-fluorobenzyl group attached to the indole core, which is linked to a naphthalen-1-yl methanone moiety. This compound is part of a broader class of indole-derived SCRAs designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC) by binding to CB1 receptors in the central nervous system .

Properties

Molecular Formula

C26H18FNO

Molecular Weight

384.5 g/mol

IUPAC Name

naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-[(4-fluorophenyl)methyl]indol-3-yl]methanone

InChI

InChI=1S/C26H18FNO/c27-20-14-12-18(13-15-20)16-28-17-24(22-9-3-4-11-25(22)28)26(29)23-10-5-7-19-6-1-2-8-21(19)23/h1-15,17H,16H2/i3D,4D,9D,11D,17D

InChI Key

VREQTLWJHFQLEX-NLKCTOQRSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CC3=CC=C(C=C3)F)[2H])C(=O)C4=CC=CC5=CC=CC=C54)[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F

Origin of Product

United States

Biological Activity

The compound (1-(4-fluorobenzyl)-1H-indol-3-yl-d5)(naphthalen-1-yl)methanone, often referred to as FUB-JWH 018-d5, is a synthetic cannabinoid that belongs to the indole family. It is primarily used in research settings as an internal standard for the quantification of related compounds. This article explores its biological activity, including its pharmacological properties, potential therapeutic applications, and toxicological concerns.

Chemical Structure and Properties

  • Molecular Formula : C26H18FNO
  • Molecular Weight : 384.5 g/mol
  • CAS Number : 2749328-44-5

The structure of FUB-JWH 018-d5 features a fluorobenzyl group attached to an indole moiety, which is known to interact with cannabinoid receptors in the body. The presence of deuterium (d5) in the indole ring allows for precise tracking in analytical studies.

FUB-JWH 018-d5 acts primarily as a cannabinoid receptor agonist. Synthetic cannabinoids typically exhibit high affinity for CB1 and CB2 receptors, which are part of the endocannabinoid system involved in various physiological processes including pain sensation, mood regulation, and appetite control.

3. Toxicological Profile

While detailed toxicological studies on FUB-JWH 018-d5 are sparse, synthetic cannabinoids are often associated with severe adverse effects including:

  • Psychosis
  • Anxiety
  • Tachycardia
  • Nausea

A notable case study highlighted that intoxication with similar synthetic cannabinoids could lead to emergency room visits due to acute psychiatric symptoms .

Case Study: Synthetic Cannabinoid Intoxication

A study documented several cases of intoxication involving synthetic cannabinoids, where patients exhibited symptoms such as agitation, hallucinations, and cardiovascular instability. These findings emphasize the need for caution when using compounds like FUB-JWH 018-d5 .

Research Findings

A comparative analysis of synthetic cannabinoids revealed that compounds similar to FUB-JWH 018-d5 demonstrated varying degrees of potency and receptor selectivity. For instance, some studies indicated that modifications in the chemical structure could significantly alter the binding affinity to CB receptors .

Data Table: Comparison of Synthetic Cannabinoids

Compound NameCAS NumberMolecular WeightCB1 AffinityCB2 AffinityNotes
FUB-JWH 018-d52749328-44-5384.5 g/molHighModerateUsed as an internal standard
JWH-018209414-07-1365.5 g/molVery HighHighFirst generation synthetic cannabinoid
MAM-2201208252-56-7365.5 g/molHighLowAssociated with severe toxicity

Scientific Research Applications

Synthetic Cannabinoid Research

The compound is classified as a synthetic cannabinoid, which are substances designed to mimic the effects of THC (tetrahydrocannabinol), the active component of cannabis. Its applications in this domain include:

  • Pharmacological Studies: Research has focused on the pharmacokinetics and pharmacodynamics of synthetic cannabinoids, including this compound. Studies have shown that it can interact with cannabinoid receptors, influencing various physiological processes such as pain perception and mood regulation .
  • Toxicological Assessments: The compound is utilized in forensic toxicology to better understand the effects and potential risks associated with synthetic cannabinoids. Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the quantification of this compound in biological samples, facilitating studies on its metabolism and toxicity .

Analytical Chemistry

As an analytical reference standard, (1-(4-fluorobenzyl)-1H-indol-3-yl-d5)(naphthalen-1-yl)methanone is employed in:

  • Quantitative Analysis: It serves as an internal standard for the quantification of other synthetic cannabinoids in biological matrices. This application is crucial for ensuring accuracy in toxicological testing and research .

Case Study 1: Pharmacokinetic Study

A study aimed at understanding the pharmacokinetics of synthetic cannabinoids included (1-(4-fluorobenzyl)-1H-indol-3-yl-d5)(naphthalen-1-yl)methanone. Researchers administered the compound to rat models and monitored its plasma concentrations over time using LC-MS/MS. The findings revealed significant metabolic pathways and half-life estimations, contributing valuable data for further investigations into its safety profile and therapeutic potential .

Case Study 2: Forensic Toxicology

In forensic investigations, this compound was identified in seized substances linked to synthetic cannabinoid use. A method was developed for its detection and quantification in human plasma samples, highlighting its relevance in understanding the implications of synthetic cannabinoid consumption in legal contexts. The study underscored the need for continuous monitoring of emerging synthetic drugs and their metabolites to inform public health responses .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structure shares key features with several SCRAs, including:

Key Observations :

  • Substituent Effects: The 4-fluorobenzyl group in the target compound may enhance CB1 affinity compared to alkyl chains (e.g., pentyl in JWH-018) due to increased lipophilicity and electronic effects . Deuterium Labeling: The d5 substitution likely reduces metabolic degradation by cytochrome P450 enzymes, a strategy used to extend half-life in other deuterated pharmaceuticals . Methanone Modifications: Replacing naphthalen-1-yl with tetramethylcyclopropyl (FUB-144) or 4-ethylnaphthalen-1-yl (EAM2201) alters receptor binding kinetics and potency .

Pharmacological and Receptor Binding Profiles

  • CB1 Receptor Affinity: Indole-derived SCRAs (e.g., JWH-018, AM-2201) typically exhibit high CB1 affinity (Ki < 10 nM), while pyrrole derivatives are less potent . The fluorobenzyl group in the target compound may enhance binding compared to non-fluorinated analogs .
  • Metabolic Stability :

    • AM-2201 (5-fluoropentyl chain) undergoes rapid hydroxylation, whereas deuterated compounds resist oxidative metabolism, as seen in JWH-073-d9 . This suggests the d5 label in the target compound could reduce metabolite formation, delaying clearance .

Legal and Regulatory Status

Detection and Analytical Challenges

  • Mass Spectrometry: The deuterium label increases the molecular mass by 5 Da compared to non-deuterated versions, aiding differentiation in LC-MS/MS workflows .
  • Immunoassays: Cross-reactivity with ELISA kits designed for JWH-018 or AM-2201 is possible due to shared structural motifs .

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